7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)6-17-13(18)12-11(16-14(17)19)10(15)7-21-12/h2-5,7H,6H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXWPNJBUJPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CS3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856737 | |
| Record name | 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392484-71-7 | |
| Record name | 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways, including protein kinases (pks), which play key roles in several signal transduction pathways .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as pks, leading to the inhibition of these enzymes . This inhibition can disrupt cellular communication processes, potentially leading to the suppression of cancer cell proliferation and differentiation .
Biochemical Pathways
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione likely affects the biochemical pathways associated with its targets. For instance, the inhibition of PKs can disrupt several signal transduction pathways, potentially leading to effects such as the prevention of metastasis and drug resistance in cancer cells .
Result of Action
The inhibition of pks and other enzymes by thienopyrimidine derivatives can lead to the suppression of cancer cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are crucial in cell signaling pathways. The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell proliferation and differentiation.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. This modulation of cellular processes makes it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts signal transduction pathways, leading to altered cellular responses. The compound also affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can result in the activation of apoptotic pathways and the suppression of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis. The extent of these effects can vary depending on the experimental conditions and the cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and can contribute to the overall effects of the compound. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions, which need to be considered in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Its distribution within tissues can vary, with higher concentrations observed in the liver and kidneys. This distribution pattern is important for understanding the pharmacokinetics and potential therapeutic effects of the compound.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. It can also be found in the cytoplasm, where it interacts with various signaling proteins and enzymes. The localization to specific subcellular compartments is influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action.
Biological Activity
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, with the CAS number 1392484-71-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thienopyrimidine derivatives and exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is . Its structure includes a thieno[3,2-d]pyrimidine core with a bromine atom and a methoxybenzyl substituent, which are critical for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound have shown promising antiviral properties. For instance, studies on related thienopyrimidine derivatives have demonstrated their efficacy against various viral targets by inhibiting viral replication mechanisms. The substitution patterns on the pyrimidine ring significantly influence their antiviral potency .
Antimicrobial Activity
Thienopyrimidine derivatives have been evaluated for their antimicrobial properties. In vitro studies suggest that modifications to the thieno[3,2-d]pyrimidine structure can enhance activity against bacterial strains. Specifically, compounds with similar scaffolds have exhibited significant zones of inhibition against multi-drug resistant pathogens .
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 10 | 25 |
| Compound B | 20 | 20 |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit neutral sphingomyelinase (nSMase), an enzyme involved in sphingolipid metabolism. This inhibition could have implications for neurodegenerative diseases where sphingolipid dysregulation plays a role .
Case Studies and Research Findings
- Antiviral Efficacy : A study published in MDPI highlighted the antiviral activity of thienopyrimidine derivatives against tobacco mosaic virus (TMV), showing that structural modifications could lead to improved binding affinity and biological activity .
- Antimicrobial Testing : In a comprehensive evaluation of various thienopyrimidine compounds against bacterial strains such as E. coli and Pseudomonas aeruginosa, one derivative exhibited an MIC value of 6.25 mg/mL and an MBC value of 12.5 mg/mL .
- Enzyme Inhibition Studies : Research focusing on nSMase inhibitors revealed that certain thienopyrimidine derivatives could inhibit enzyme activity effectively at low concentrations (e.g., EC50 values ranging from 130 to 263 µM), indicating their potential therapeutic applications in conditions like Alzheimer's disease .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine exhibit promising anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have focused on their effects on breast and lung cancer cells, demonstrating a potential mechanism involving the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Properties
The compound has shown antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens.
Enzyme Inhibition
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine has been studied as an inhibitor of various enzymes that are crucial in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive, such as certain metabolic disorders.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The proposed mechanism involves the reduction of oxidative stress and inflammation in neuronal tissues.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thieno[3,2-d]pyrimidine derivatives, including 7-Bromo-3-(4-methoxybenzyl). The results indicated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective dose ranges.
Case Study 2: Antimicrobial Efficacy
In a publication from Antimicrobial Agents and Chemotherapy, researchers tested the compound against a panel of bacterial strains including MRSA and E. coli. The compound demonstrated notable inhibition zones, suggesting its potential as a lead molecule for developing new antimicrobial agents.
Case Study 3: Neuroprotection
A recent investigation published in Neuroscience Letters explored the neuroprotective properties of related thieno[3,2-d]pyrimidines. The study found that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress in vitro.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Key Observations :
- The thieno[3,2-d]pyrimidine core in the target compound shares mechanistic overlap with pyrido[2,3-d]pyrimidine herbicides, where frontier orbital energies (HOMO-LUMO) influence bioactivity .
- Unlike cyclopenta[d]pyrimidine derivatives (e.g., ), thieno analogs are less studied for antioxidant activity but show promise in enzyme inhibition due to their planar, heteroaromatic structure.
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves:
- Construction of the thieno[3,2-d]pyrimidine core from substituted thiophene precursors.
- Introduction of the 7-bromo substituent on the thiophene ring.
- Attachment of the 4-methoxybenzyl group at the nitrogen atom in position 3.
- Formation of the 2,4-dione functionality on the pyrimidine ring.
This process is often achieved through condensation reactions, cyclization, and subsequent functional group modifications.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 3-Amino-5-arylthiophene derivatives : These serve as the critical building blocks for the thieno[3,2-d]pyrimidine nucleus.
- 4-Methoxybenzylamine : Used for the N-substitution at position 3.
- Brominated thiophene derivatives : Provide the 7-bromo substituent.
- Formyl or acyl derivatives : For cyclization and ring closure.
Synthetic Routes
Route A: Condensation and Cyclization via Thiophene Amino Derivatives
Condensation of 3-amino-5-arylthiophene with 4-methoxybenzaldehyde in the presence of concentrated hydrochloric acid leads to the formation of a hydrogenated thienopyrimidinone intermediate.
Autoxidation upon heating in acidic medium converts the hydrogenated intermediate to the corresponding thienopyrimidinone core.
N-alkylation with 4-methoxybenzyl halide or amine introduces the 4-methoxybenzyl substituent at the nitrogen atom (position 3).
Bromination at position 7 of the thiophene ring is achieved either before or after cyclization depending on the synthetic design.
Final oxidation or deprotection steps yield the 2,4-dione functionality on the pyrimidine ring.
This route is supported by literature describing the synthesis of thieno[3,2-d]pyrimidinones, where condensation of amino-thiophene derivatives with aldehydes under acidic conditions is a key step.
Route B: Use of Oxazinone Precursors
An alternative method involves:
Starting from 6-(3-methoxyphenyl)-4H-thieno[3,2-d]oxazin-4-one derivatives.
Attempted condensation with 3-methoxybenzylamine to form the thieno[3,2-d]pyrimidinone core.
Subsequent O-demethylation using boron trifluoride methyl sulfide complex (BF3·SMe2) to yield the pyrimidin-4(3H)-one intermediate.
This method has been reported but may fail or require optimization, as noted in some synthetic attempts.
Reaction Conditions and Yields
Key Research Findings
The condensation of amino-thiophene derivatives with 4-methoxybenzaldehyde under acidic conditions is a reliable method for constructing the thieno[3,2-d]pyrimidine core.
The N-substitution with 4-methoxybenzyl groups is efficiently achieved via alkylation reactions using appropriate benzyl halides or amines.
Bromination at the 7-position of the thiophene ring requires careful control to avoid over-bromination or side reactions; selective reagents like N-bromosuccinimide (NBS) are commonly used.
Alternative routes involving oxazinone intermediates may require demethylation steps and are less straightforward but provide access to related analogs.
Microwave irradiation has been employed to accelerate condensation and cyclization steps, improving yields and reducing reaction times.
Summary Table of Preparation Methods
Q & A
What are the common synthetic routes for 7-bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves multi-step protocols starting with cyclization of precursors like methyl 3-aminothiophene-2-carboxylate and urea to form the thienopyrimidine core, followed by bromination and nucleophilic substitution with 4-methoxybenzyl groups . Key steps include:
- Cyclization : Use polar aprotic solvents (DMF or DMSO) at 80–100°C for 12–24 hours.
- Bromination : NBS (N-bromosuccinimide) in CCl₄ under reflux to introduce bromine at position 6.
- Substitution : Alkylation with 4-methoxybenzyl chloride using K₂CO₃ as a base in DMF at 70°C.
Optimize yields by adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loadings (e.g., Pd/C for coupling reactions) .
How does the substitution pattern of the 4-methoxybenzyl group influence the compound’s biological activity?
Advanced Research Question
The 4-methoxybenzyl group enhances lipophilicity and metabolic stability, critical for membrane penetration in antimicrobial or anticancer assays. Studies on analogous compounds show:
- Methoxy positioning : Para-substitution (vs. meta) improves steric compatibility with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
- Electron-donating effects : The methoxy group modulates electronic density on the thienopyrimidine core, affecting binding affinity to targets like kinase enzymes .
To validate, compare IC₅₀ values of para-methoxy derivatives with meta-substituted analogs in enzyme inhibition assays .
What analytical techniques are most reliable for characterizing this compound’s structural purity?
Basic Research Question
Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm, bromine-induced deshielding of adjacent protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 409.98 for C₁₅H₁₂BrN₂O₃S).
- X-ray crystallography : Resolve ambiguities in regioselectivity of bromination or alkylation .
How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
Advanced Research Question
Discrepancies often arise from assay conditions or substituent effects. For example:
- Alkylation at position 1 : Reduces antimicrobial potency due to steric hindrance, as seen in thieno[2,3-d]pyrimidine derivatives .
- Solubility factors : Poor aqueous solubility may lead to false negatives; use DMSO-PBS emulsions ≤1% v/v.
Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines and include positive controls (e.g., Metronidazole for anaerobes) .
What mechanistic hypotheses explain this compound’s biological activity, and how can they be tested?
Advanced Research Question
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to ATP pockets in kinases or dihydrofolate reductase, inferred from molecular docking studies .
- Nucleic acid intercalation : Planar thienopyrimidine core may disrupt DNA/RNA synthesis, as observed in ethidium bromide displacement assays .
Validate via: - Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes.
- Gene expression profiling : Assess downregulation of mycobacterial rpoB or cancer-related EGFR pathways .
Why do some synthetic routes yield undesired bromination sites, and how can regioselectivity be improved?
Advanced Research Question
Bromination may occur at the pyrimidine ring (C5/C6) instead of the thiophene (C7) due to electronic effects. Solutions include:
- Directing groups : Introduce temporary electron-withdrawing groups (e.g., nitro) to steer bromine to C7 .
- Radical bromination : Use AIBN (azobisisobutyronitrile) with NBS in nonpolar solvents to favor thiophene bromination .
Monitor regiochemistry via LC-MS and adjust reaction time (<2 hours for radical methods) .
How does this compound compare to fluorinated or chlorinated analogs in terms of stability and bioactivity?
Basic Research Question
Fluorine/chlorine substituents increase metabolic stability but may reduce solubility:
- Fluorinated analogs : Show enhanced CNS penetration (logP ~2.5) but lower MIC values against Staphylococcus aureus (e.g., 8 µg/mL vs. 4 µg/mL for bromo-derivatives) .
- Chlorinated analogs : Higher cytotoxicity (HeLa cell IC₅₀ = 12 µM vs. 18 µM for bromo) due to stronger electrophilicity .
Use QSAR models to predict ADMET profiles and prioritize derivatives .
What strategies mitigate decomposition of the thienopyrimidine core during long-term storage?
Advanced Research Question
Degradation via hydrolysis or oxidation can be minimized by:
- Lyophilization : Store as a lyophilized powder under argon at −80°C.
- Excipients : Add antioxidants (e.g., BHT at 0.01% w/v) in DMSO stocks .
Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC-PDA .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
